molecular formula C19H18N2O2 B458210 N-(3-ethylphenyl)-5-methyl-3-phenyl-1,2-oxazole-4-carboxamide

N-(3-ethylphenyl)-5-methyl-3-phenyl-1,2-oxazole-4-carboxamide

Cat. No.: B458210
M. Wt: 306.4g/mol
InChI Key: XKJSHXYDGLSAFX-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

N-(3-ethylphenyl)-5-methyl-3-phenyl-1,2-oxazole-4-carboxamide is an organic compound with a complex structure that includes an isoxazole ring, phenyl groups, and an amide functional group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(3-ethylphenyl)-5-methyl-3-phenyl-1,2-oxazole-4-carboxamide typically involves multiple steps, starting from readily available precursors. One common method involves the cyclization of appropriate precursors to form the isoxazole ring, followed by the introduction of the phenyl and ethyl groups through substitution reactions. The reaction conditions often require the use of catalysts, such as palladium or copper, and may involve high temperatures and pressures to achieve the desired product.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, optimization of reaction conditions, such as solvent choice and temperature control, is crucial for large-scale synthesis.

Chemical Reactions Analysis

Types of Reactions

N-(3-ethylphenyl)-5-methyl-3-phenyl-1,2-oxazole-4-carboxamide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding oxides or hydroxylated derivatives.

    Reduction: Reduction reactions can lead to the formation of amine derivatives.

    Substitution: The phenyl and ethyl groups can be substituted with other functional groups through nucleophilic or electrophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are often used.

    Substitution: Reagents like halogens, alkyl halides, and acids can facilitate substitution reactions.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield hydroxylated derivatives, while reduction can produce amine derivatives.

Scientific Research Applications

N-(3-ethylphenyl)-5-methyl-3-phenyl-1,2-oxazole-4-carboxamide has several scientific research applications:

    Chemistry: It is used as a building block for the synthesis of more complex molecules and as a reagent in various organic reactions.

    Biology: The compound is studied for its potential biological activity, including antimicrobial and anticancer properties.

    Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.

    Industry: It is used in the development of new materials with specific properties, such as polymers and coatings.

Mechanism of Action

The mechanism of action of N-(3-ethylphenyl)-5-methyl-3-phenyl-1,2-oxazole-4-carboxamide involves its interaction with specific molecular targets. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact pathways and targets depend on the specific application and context of use.

Comparison with Similar Compounds

Similar Compounds

    N-(3-methylphenyl)-acetamide: Similar in structure but lacks the isoxazole ring.

    N-(4-methylphenyl)-acetamide: Another similar compound with a different substitution pattern on the phenyl ring.

    Benzimidazole derivatives: Share some structural features but have different functional groups and properties.

Uniqueness

N-(3-ethylphenyl)-5-methyl-3-phenyl-1,2-oxazole-4-carboxamide is unique due to its specific combination of functional groups and the presence of the isoxazole ring. This structure imparts distinct chemical and biological properties, making it valuable for various applications.

Properties

Molecular Formula

C19H18N2O2

Molecular Weight

306.4g/mol

IUPAC Name

N-(3-ethylphenyl)-5-methyl-3-phenyl-1,2-oxazole-4-carboxamide

InChI

InChI=1S/C19H18N2O2/c1-3-14-8-7-11-16(12-14)20-19(22)17-13(2)23-21-18(17)15-9-5-4-6-10-15/h4-12H,3H2,1-2H3,(H,20,22)

InChI Key

XKJSHXYDGLSAFX-UHFFFAOYSA-N

SMILES

CCC1=CC(=CC=C1)NC(=O)C2=C(ON=C2C3=CC=CC=C3)C

Canonical SMILES

CCC1=CC(=CC=C1)NC(=O)C2=C(ON=C2C3=CC=CC=C3)C

Origin of Product

United States

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